methyl 3-({[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound combining a [1,2,4]triazolo[4,3-a]pyridine core with a thiophene-2-carboxylate ester. Key structural features include:
- Triazolo-pyridine moiety: A bicyclic system with a trifluoromethyl group at position 7, enhancing lipophilicity and metabolic stability .
- Sulfamoyl linker: Bridges the triazolo-pyridine and thiophene rings, a feature shared with sulfonylurea herbicides but distinct in its heterocyclic substitution .
The compound’s molecular complexity suggests applications in medicinal chemistry or agrochemicals, though direct biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
methyl 3-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O4S2/c1-25-13(22)12-9(3-5-26-12)27(23,24)18-7-11-20-19-10-6-8(14(15,16)17)2-4-21(10)11/h3,5,8,18H,2,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDIRZNBNMAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves multiple steps. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Industrial Production Methods
For industrial production, the synthesis route must be scalable and cost-effective. The use of commercially available, inexpensive reagents and the ability to produce the compound in multigram quantities are essential. The methods developed for the synthesis of triazolopyrazines provide a quick and efficient way to access the target derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, chlorobenzene, trifluoroacetic anhydride, and palladium/carbon . Reaction conditions often involve heating, refluxing, and the use of solvents like ethanol and toluene .
Major Products
The major products formed from these reactions include various substituted triazolopyridines and thiophenes, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 3-({[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-({[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including RORγt, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal functioning of these enzymes, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyridine Derivatives
Example : 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine derivatives ()
Key Insight : The trifluoromethyl group in the target compound likely improves metabolic stability compared to fluoro-phenyl analogs, a common strategy in drug design .
Thiophene-Carboxylate Derivatives
Example: Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate ()
Key Insight: The sulfamoyl group in the target compound introduces hydrogen-bonding capacity, which may enhance target binding compared to amino-substituted thiophenes .
Sulfamoyl-Containing Compounds
Example : Sulfonylurea herbicides ()
Pharmacokinetic and Physicochemical Properties
Example : Triazolo-thiadiazine carboxylic acid ()
Key Insight : The methyl ester in the target compound may improve oral bioavailability compared to carboxylic acid derivatives due to enhanced membrane permeability .
Biological Activity
Methyl 3-({[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 359.34 g/mol. The presence of the trifluoromethyl group and the triazolo-pyridine moiety are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties:
Anticancer Activity
A study evaluated derivatives of triazolo-pyridine for their inhibitory effects on c-Met kinase and cytotoxicity against cancer cell lines (A549, MCF-7, HeLa). The compound exhibited moderate cytotoxicity with IC50 values indicating promising activity against these cancer types. For instance, compounds similar to the target compound showed IC50 values ranging from 1.06 to 2.73 μM against various cancer cell lines .
Inhibition of RORγt Activity
Research has shown that triazolo-pyridine derivatives can inhibit RORγt transcriptional activity. In a luciferase reporter gene assay, this compound demonstrated significant inhibitory effects with an IC50 comparable to other potent inhibitors in the series .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazolo-pyridine ring significantly influence biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency by improving binding affinity to target proteins. The following table summarizes key findings from SAR studies:
| Compound | R Group | cLogD 7.4 | IC50 (nM) | Human LM CL int (mL min–1 mg–1) |
|---|---|---|---|---|
| 1 | - | 3.78 | 14 | 0.088 |
| 2a | H | 2.57 | 590 | 0.059 |
| 3a | H | 2.37 | 41 | 0.032 |
This data suggests that structural modifications can lead to significant changes in both metabolic stability and inhibitory activity .
Case Studies
A notable case study involved the evaluation of a closely related compound in an IL-18/23-induced cytokine expression mouse model. The compound significantly inhibited IL-17A production in a dose-dependent manner, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What are the standard protocols for synthesizing methyl 3-({[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate?
- Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Preparation of the triazolo-pyridine core via cyclization of substituted pyridine precursors with triazole-forming reagents under reflux conditions .
- Step 2: Sulfamoylation of the thiophene-carboxylate intermediate using sulfamoyl chloride in anhydrous tetrahydrofuran (THF) with triethylamine as a base .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization from ethanol .
Key conditions: Solvent choice (THF, DMF), temperature control (room temperature to 80°C), and stoichiometric ratios (1:1.2 for sulfamoylation) are critical for yield optimization .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer: Use a combination of analytical techniques:
| Technique | Purpose | References |
|---|---|---|
| NMR Spectroscopy | Confirm functional groups and connectivity | |
| Mass Spectrometry (MS) | Verify molecular weight and fragmentation | |
| X-ray Crystallography | Resolve crystal structure and stereochemistry | |
| Discrepancies in spectral data (e.g., unexpected peaks in NMR) should prompt re-evaluation of reaction conditions or purification steps . |
Q. What methods are used to assess solubility and lipophilicity for pharmacokinetic profiling?
- Methodological Answer:
- SwissADME or pkCSM : Predict logP (lipophilicity), aqueous solubility, and drug-likeness parameters .
- Experimental Validation: Shake-flask method in phosphate-buffered saline (PBS) at pH 7.4, followed by HPLC quantification .
Compare computational predictions with experimental data to identify outliers (e.g., solubility <10 µM may necessitate prodrug derivatization) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in multi-step syntheses?
- Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (temperature, solvent, catalyst) and identify optimal ranges .
- Bayesian Optimization: Machine learning algorithms to iteratively refine reaction parameters (e.g., catalyst loading, time) with minimal experimental runs .
Example: A 20% yield increase was achieved for a similar triazolo-pyridine derivative by optimizing THF-to-catalyst ratios via DoE .
Q. How should researchers address contradictions between computational and experimental pharmacokinetic data?
- Methodological Answer:
- Cross-Validation: Compare predictions from SwissADME, pkCSM, and ProTox-II with in vitro assays (e.g., Caco-2 permeability) .
- Structural Analysis: Use molecular dynamics simulations to assess conformational stability or protein-binding affinities that may explain discrepancies .
Case Study: A logP overprediction by SwissADME for a triazole-thiophene analog was resolved via MD simulations revealing intramolecular H-bonding .
Q. What strategies are effective for designing bioactivity assays targeting kinase inhibition?
- Methodological Answer:
- In Silico Docking: Use AutoDock Vina or Schrödinger Suite to screen against kinase ATP-binding pockets (e.g., EGFR, BRAF) .
- In Vitro Assays: Conduct kinase inhibition assays (e.g., ADP-Glo™) at 10 µM compound concentration, with staurosporine as a positive control .
Note: False positives in docking may arise from poor solubility; pre-test compounds in DMSO/PBS mixtures .
Q. How can researchers mitigate side reactions during sulfamoylation of thiophene intermediates?
- Methodological Answer:
- Protecting Groups: Temporarily protect reactive sites (e.g., carboxylate) with tert-butyl esters .
- Low-Temperature Reactions: Perform sulfamoylation at 0–5°C to reduce nucleophilic side reactions .
- Real-Time Monitoring: Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and halt at 90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
